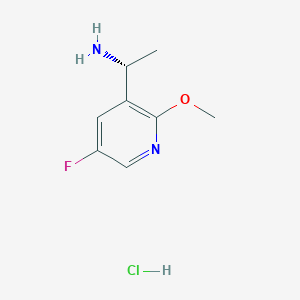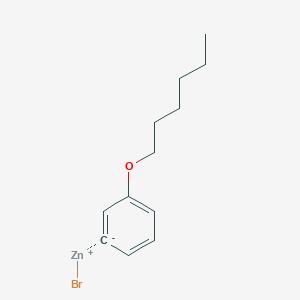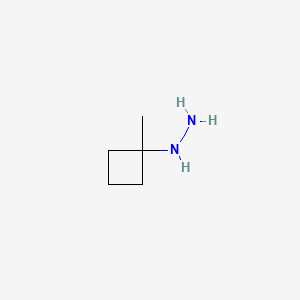
(1-Methylcyclobutyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylcyclobutyl)hydrazine is an organic compound with the molecular formula C₆H₁₄N₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1-methylcyclobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclobutyl)hydrazine typically involves the reaction of 1-methylcyclobutylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{1-Methylcyclobutylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methylcyclobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles like alkyl halides can react with the hydrazine group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Applications De Recherche Scientifique
(1-Methylcyclobutyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Methylcyclobutyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Cyclobutylhydrazine: Similar structure but lacks the methyl group.
1-Methylcyclopropylhydrazine: Similar but with a smaller cyclopropyl ring.
Cyclopentylhydrazine: Similar but with a larger cyclopentyl ring.
Uniqueness: (1-Methylcyclobutyl)hydrazine is unique due to its specific ring size and the presence of a methyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other hydrazine derivatives and potentially more useful in certain applications.
Propriétés
Formule moléculaire |
C5H12N2 |
|---|---|
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(1-methylcyclobutyl)hydrazine |
InChI |
InChI=1S/C5H12N2/c1-5(7-6)3-2-4-5/h7H,2-4,6H2,1H3 |
Clé InChI |
OHJYIFXDABFGIU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


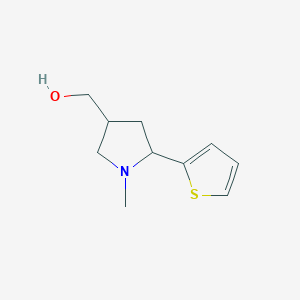
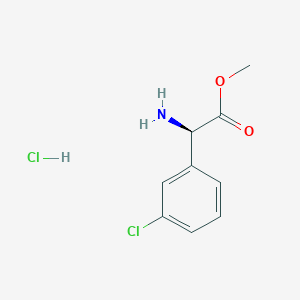
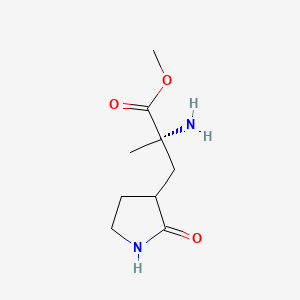

![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
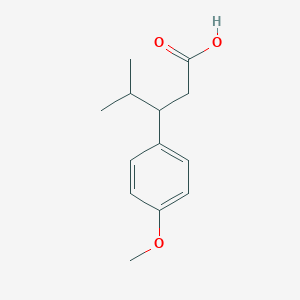
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
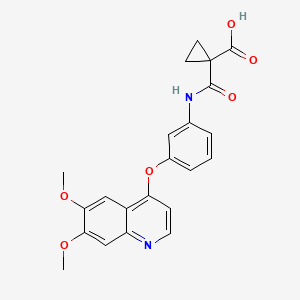
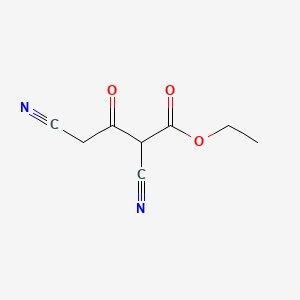
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
